molecular formula C16H17NO4S B195340 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid CAS No. 144060-62-8

2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid

カタログ番号: B195340
CAS番号: 144060-62-8
分子量: 319.4 g/mol
InChIキー: OHIQHHXCAMMCPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.

特性

IUPAC Name

2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-9(2)8-21-13-5-4-11(6-12(13)7-18)15-17-10(3)14(22-15)16(19)20/h4-7,9H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIQHHXCAMMCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144060-62-8
Record name 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144060628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-FORMYL-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XUB0JY9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

作用機序

Mode of Action

The mode of action of Febuxostat impurity 8 is likely similar to that of Febuxostat, given that it is an impurity of the latter. Febuxostat works by inhibiting the activity of xanthine oxidase . This inhibition prevents the synthesis of uric acid, leading to a reduction in serum uric acid levels.

生化学分析

Cellular Effects

Febuxostat has been shown to reduce serum and urinary uric acid concentrations and increase serum and urinary xanthine concentrations. This suggests that Febuxostat impurity 8 may have similar effects on cellular processes related to purine metabolism.

Molecular Mechanism

The molecular mechanism of Febuxostat impurity 8 is not well-defined. Febuxostat, the parent compound, exerts its effects by selectively inhibiting XOR, thereby reducing the production of uric acid. It’s plausible that Febuxostat impurity 8 may interact with XOR or other biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Febuxostat impurity 8 in laboratory settings. Febuxostat has been shown to reduce serum urate concentrations by about 80% in healthy subjects treated with multiple doses.

Dosage Effects in Animal Models

The effects of different dosages of Febuxostat impurity 8 in animal models have not been reported. Studies on Febuxostat have shown that it effectively reduces serum uric acid levels in a dose-dependent manner.

Metabolic Pathways

Febuxostat impurity 8 is likely involved in the purine metabolic pathway due to its structural similarity to Febuxostat. Febuxostat is metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney.

生物活性

2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid, also known as Febuxostat Impurity C, is a derivative of Febuxostat, a medication primarily used to treat hyperuricemia associated with gout. This compound has garnered interest due to its potential biological activities and implications in therapeutic applications.

  • Molecular Formula : C16H17NO5S
  • Molecular Weight : 335.37 g/mol
  • CAS Number : 1239233-87-4

Febuxostat and its derivatives, including the compound , function as xanthine oxidase inhibitors. This mechanism is crucial for reducing uric acid levels in the body, thereby alleviating conditions such as gout and hyperuricemia. The inhibition of xanthine oxidase leads to decreased production of uric acid from purines, which is beneficial in managing gout flares.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity can be particularly advantageous in preventing cellular damage associated with various diseases, including cardiovascular diseases and neurodegenerative disorders.

Study 1: Anti-Gout Efficacy

A study conducted on the efficacy of Febuxostat in comparison with other xanthine oxidase inhibitors demonstrated that derivatives like this compound possess significant potential in lowering serum uric acid levels. The study reported a marked decrease in uric acid levels among participants treated with Febuxostat, highlighting the importance of its structural derivatives in enhancing therapeutic outcomes .

Study 2: Antioxidant Activity Assessment

In vitro assays evaluating the antioxidant capacity of thiazole derivatives showed that compounds similar to this compound effectively reduced oxidative stress markers in cell cultures. The results indicated a substantial reduction in malondialdehyde (MDA) levels, a marker for lipid peroxidation, suggesting protective effects against oxidative damage .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
Xanthine Oxidase InhibitionReduces uric acid production
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Therapeutic UsePotential treatment for hyperuricemia and gout

準備方法

Vilsmeier-Haack Formylation

Patent WO2012032528A2 describes formylation of 2-(3-amino-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate using DMF and phosphoryl chloride (POCl₃). The reaction proceeds via a Vilsmeier intermediate, generating the aldehyde group in situ. This method achieves >95% conversion but requires stringent temperature control (0–5°C) to minimize over-chlorination.

Oxidation of Hydroxymethyl Intermediates

An alternative approach involves oxidizing a hydroxymethyl precursor (e.g., Formula-15 ) using MnO₂ or CrO₃. However, this method is less favored industrially due to lower yields (70–75%) and challenges in removing heavy metal residues.

Purification and Crystalline Form Control

Compound A and its intermediates are purified via amine salt formation. Patent WO2011141933A2 discloses novel methylamine (Formula-19a ) and tert-butylamine (Formula-19b ) salts, which exhibit distinct PXRD patterns (e.g., peaks at 5.86, 8.03, and 11.54° 2θ for Form-S ). Recrystallization from methanol/water mixtures yields >99.5% pure free acid after salt dissociation.

Key Advantages of Salt Formation :

  • Enhanced Solubility : Facilitates impurity removal during crystallization.

  • Thermal Stability : Salts decompose above 200°C, ensuring robustness during storage.

Comparative Analysis of Synthetic Routes

Table 1 summarizes three industrial routes to Compound A :

RouteStarting MaterialKey StepsYieldPurityReference
14-Hydroxy-3-nitrobenzaldehydeNitration → Cyclocondensation → Alkylation → Formylation68%98.4%
2Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylateDirect alkylation → Acid hydrolysis83%99.1%
33-Cyano-4-(2-methylpropoxy)benzothiamideCyclocondensation → Hydrolysis → Salt formation75%99.5%

Route 2 offers the highest yield and purity, making it preferable for large-scale production.

Q & A

Q. What are the key synthetic pathways for 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid, and how can purity be ensured?

The compound is synthesized via condensation of 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester with formic acid and hydroxylamine hydrochloride, followed by hydrolysis using NaOH in tetrahydrofuran/ethanol. Critical purification steps include recrystallization from pyridine solutions to obtain single crystals. Purity is confirmed via HPLC (high-performance liquid chromatography) and structural validation by X-ray crystallography, which reveals planar thiazole and phenyl rings (dihedral angle: 2.4°) and hydrogen bonding with pyridine solvate molecules . Impurities such as positional isomers (e.g., butoxy derivatives) require rigorous chromatographic separation .

Q. How does the molecular structure influence its inhibitory activity against xanthine oxidoreductase (XOR)?

The planar arrangement of the thiazole and phenyl rings allows deep penetration into XOR’s active site. The formyl group at the 3-position and isobutoxy group at the 4-position create hydrophobic interactions with the enzyme’s substrate channel. The carboxylic acid group forms hydrogen bonds with Arg880 and Thr1010 residues, critical for high-affinity binding. This structural configuration results in mixed-type inhibition (Ki = 1.2 × 10⁻¹⁰ M; Ki′ = 9 × 10⁻¹⁰ M) .

Q. What analytical methods are recommended for characterizing this compound?

  • X-ray crystallography : Resolves planar geometry and hydrogen bonding (e.g., O2–H2A···N3 interactions in pyridine solvates) .
  • Fluorescence titration : Measures dissociation constants (Kd = 2 × 10⁻⁹ M for the desulfo-form of XOR) .
  • NMR and LC-MS : Confirm synthetic intermediates and detect impurities like 2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methylthiazole derivatives .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in XOR inhibition data between active and desulfo enzyme forms?

The active (sulfo) form of XOR binds the inhibitor with sub-nanomolar affinity, making precise Kd measurements challenging. To address this, use stopped-flow kinetics with rapid-mixing techniques to capture transient binding states. For the desulfo-form, fluorescence quenching assays at varying pH (6.5–8.0) can elucidate environment-dependent binding . Parallel molecular dynamics simulations of both enzyme forms may identify conformational differences affecting inhibitor affinity .

Q. What methodological considerations are critical for optimizing synthetic yield while minimizing isomer formation?

  • Reagent selection : Replace ethyl ester intermediates with tert-butyl esters to reduce steric hindrance during cyclization .
  • Temperature control : Maintain hydrolysis steps at 60–70°C to prevent decarboxylation.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) for recrystallization to minimize solvate impurities .

Q. How can researchers validate the compound’s neuroprotective effects in ischemia-reperfusion models, and what confounding factors must be addressed?

  • Dosage : Administer 50 mg/kg orally 30 minutes pre-ischemia to achieve plasma concentrations >16 µM, sufficient for XOR inhibition .
  • Controls : Include allopurinol (a purinergic XOR inhibitor) to distinguish non-purinergic mechanisms.
  • Biomarkers : Measure serum urate, malondialdehyde (lipid peroxidation), and 8-hydroxy-2’-deoxyguanosine (DNA oxidation) to correlate XOR inhibition with oxidative stress reduction .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Co-crystallization : Introduce pyridine or DMSO as co-solvents to stabilize hydrogen-bond networks .
  • Slow evaporation : Use sealed chambers with controlled humidity (60% RH) to grow single crystals over 7–14 days.
  • Cryoprotection : Flash-freeze crystals in liquid N₂ with 25% glycerol to prevent lattice disruption during X-ray data collection .

Data Contradictions and Resolution

Q. Why do reported Ki values vary between studies, and how can this be reconciled?

Discrepancies arise from differences in enzyme sources (bovine milk vs. human recombinant XOR) and assay conditions (pH, temperature). Standardize assays using recombinant human XOR at physiological pH (7.4) and 37°C. Validate inhibition curves with nonlinear regression models to account for tight-binding behavior .

Q. How do impurities like positional isomers affect pharmacological data interpretation?

Butoxy isomers (e.g., 2-(4-butoxy-3-cyanophenyl) derivatives) exhibit reduced XOR affinity due to altered hydrophobic interactions. Use preparative HPLC with C18 columns (acetonitrile/0.1% TFA gradient) to isolate the target compound and quantify isomers via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。